Gastric Cytoprotective Efficacy in the HCl-Ethanol Rat Model: Direct Quantitative Comparison Against Four Structural Analogs
In a head-to-head experiment using the HCl-ethanol-induced gastric lesion model in rats (150 mM HCl-60% ethanol, 1 mL/rat p.o., test compounds administered at 10 mg/kg p.o. 30 min prior), 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine (Example 6) achieved 87.2% inhibition of gastric lesions [1]. This places it as the second-most efficacious compound in the series, behind 4,6-bis(1-pyrazolyl)pyrimidine (95.6% inhibition, ED50 0.72 mg/kg) but demonstrably superior to the direct 2-imidazolyl analog 2-(1-imidazolyl)-4-methoxy-6-methylpyrimidine (82.6%), the 4-triazolyl regioisomer 2-methoxy-6-methyl-4-(1,2,4-triazol-1-yl)pyrimidine (75.7%), and the 4-ethoxy homolog 4-ethoxy-6-methyl-2-(1-pyrazolyl)pyrimidine (78.3%) [1].
| Evidence Dimension | % Inhibition of HCl-ethanol-induced gastric lesions in rats at 10 mg/kg p.o. |
|---|---|
| Target Compound Data | 87.2% inhibition |
| Comparator Or Baseline | 4,6-Bis(1-pyrazolyl)pyrimidine: 95.6% (ED50 0.72 mg/kg); 2-(1-Imidazolyl)-4-methoxy-6-methylpyrimidine: 82.6%; 4-Ethoxy-6-methyl-2-(1-pyrazolyl)pyrimidine: 78.3%; 2-Methoxy-6-methyl-4-(1,2,4-triazol-1-yl)pyrimidine: 75.7% |
| Quantified Difference | 5.7% absolute improvement over the nearest structural analog (2-imidazolyl); 8.9% over the 4-ethoxy homolog; 11.5% over the triazolyl regioisomer |
| Conditions | Male Sprague-Dawley rats (220-240 g), fasted 24 h, test compound suspended in 1% CMC, oral administration 30 min before HCl-ethanol challenge, lesion length measured under dissecting microscope (×10) |
Why This Matters
This head-to-head data enables informed compound selection for antiulcer screening cascades: the target compound provides superior gastric protection compared to its imidazolyl, triazolyl, and ethoxy analogs, while the bis-pyrazolyl derivative offers higher potency but with a different substitution pattern that may affect selectivity and physicochemical profile.
- [1] Ikeda M, Maruyama K, Nobuhara Y, Yamada T, Okabe S. Pyrimidine derivatives. United States Patent US4849424A. Issued July 18, 1989. Table I. View Source
